2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
CAS No.: 2034382-95-9
Cat. No.: VC4642348
Molecular Formula: C18H25BrN2OS
Molecular Weight: 397.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034382-95-9 |
|---|---|
| Molecular Formula | C18H25BrN2OS |
| Molecular Weight | 397.38 |
| IUPAC Name | 2-bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C18H25BrN2OS/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22) |
| Standard InChI Key | LPHMDNXUFRTJKZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3CCSCC3 |
Introduction
Synthesis of the Compound
The synthesis of 2-bromo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide likely involves multi-step organic reactions, including:
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Bromination: Introduction of the bromine atom to the benzamide backbone.
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Amidation Reaction: Formation of the amide bond between the benzoyl group and the piperidine moiety.
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Cyclization: Incorporation of the tetrahydrothiopyran ring into the structure.
While specific reaction conditions are not detailed in the sources, standard organic chemistry techniques such as refluxing, use of catalysts, and purification via recrystallization or chromatography are implied.
Potential Applications
The structural features of this compound suggest possible applications in medicinal chemistry and drug discovery:
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Pharmacological Activity:
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The brominated benzamide scaffold is often associated with antimicrobial, anticancer, or anti-inflammatory properties.
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The piperidine moiety is a known pharmacophore in many bioactive molecules.
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The thiopyran ring may enhance lipophilicity and membrane permeability.
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Molecular Docking Studies:
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Similar compounds have been evaluated for binding to biological targets such as enzymes or receptors.
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The bromine atom may facilitate halogen bonding interactions with protein active sites.
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Chemical Modifications:
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The compound can serve as a precursor for derivatives with enhanced activity or selectivity.
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Research Gaps
Despite its potential, limited data is available on this compound's biological evaluation or pharmacokinetics. Future studies could focus on:
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In vitro assays to test antimicrobial, anticancer, or anti-inflammatory activity.
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Molecular docking simulations to identify target proteins.
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ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling for drug development.
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